2-(4-Propylphenyl)azepane
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Overview
Description
2-(4-Propylphenyl)azepane is an organic compound with the molecular formula C15H23N It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the hydrogenolysis of intermediate compounds to yield the desired azepane .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound for research purposes, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Propylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated azepanes.
Scientific Research Applications
2-(4-Propylphenyl)azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Azepane: A seven-membered ring compound with the formula (CH2)6NH.
Oxepane: A seven-membered ring compound containing an oxygen atom.
Silepane: A seven-membered ring compound containing a silicon atom.
Phosphepane: A seven-membered ring compound containing a phosphorus atom.
Thiepane: A seven-membered ring compound containing a sulfur atom.
Uniqueness: 2-(4-Propylphenyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-(4-propylphenyl)azepane |
InChI |
InChI=1S/C15H23N/c1-2-6-13-8-10-14(11-9-13)15-7-4-3-5-12-16-15/h8-11,15-16H,2-7,12H2,1H3 |
InChI Key |
VIBDKWSUYFPCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCCCN2 |
Origin of Product |
United States |
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